molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2819625
CAS No.: 959601-14-0
M. Wt: 170.208
InChI Key: IFAMNOAMEJFCDB-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The synthesis of 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is rooted in the broader exploration of 7-oxabicyclo[2.2.1]heptane derivatives, which gained momentum in the late 20th century. Early work focused on the Diels-Alder reaction between furan derivatives and α,β-unsaturated carboxylic acids, as exemplified by the 2001 patent (US6677464B2) detailing a scalable method for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives under mild conditions. This methodology laid the groundwork for later variants, including the introduction of methyl groups at the 1- and 4-positions.

A critical milestone occurred in 2019 when Aaron Chemicals listed the compound (Catalog# AR0290HB) with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.2057 g/mol, marking its commercial availability for research purposes. The synthesis route likely involves stereoselective Diels-Alder cycloaddition followed by selective methylation, though proprietary details remain undisclosed.

Year Development Milestone Key Advance
2001 Patent US6677464B2 Industrial-scale synthesis of 7-oxabicyclo[2.2.1]heptane derivatives
2019 Commercial listing Availability of 1,4-dimethyl variant through Aaron Chemicals

Position in Bicyclic Carboxylic Acid Research

This compound occupies a niche between natural product-derived bicyclic acids and fully synthetic analogs. Unlike aplidic acids—bicyclic carboxylic acids isolated from tunicates with antibacterial properties—the 1,4-dimethyl derivative lacks the extended hydrocarbon chains typical of natural analogs. Its rigid oxabicyclo[2.2.1]heptane scaffold contrasts with the more flexible bicyclo[1.1.1]pentane dicarboxylic acids, which have seen recent use as benzene bioisosteres in drug design. The methyl substitutions at positions 1 and 4 introduce steric effects that influence both reactivity and conformational stability, making it a valuable model for studying strain effects in medium-sized bicyclic systems.

Evolution of Scientific Interest

Initial interest in 7-oxabicyclo[2.2.1]heptane derivatives stemmed from their structural resemblance to prostaglandin intermediates. However, the 1,4-dimethyl variant’s synthetic accessibility and stereochemical purity (endo:exo ratio >92:8 in optimized preparations) redirected attention toward its utility in asymmetric catalysis and chiral auxiliaries. The compound’s commercial availability post-2019 correlates with increased utilization in metal-organic framework (MOF) synthesis, where its rigid carboxylic acid moiety serves as a linker.

Theoretical Significance in Organic Chemistry

The molecule’s theoretical importance lies in its demonstration of torquoselectivity during ring-opening reactions. The endo preference observed in its synthesis (up to 95:5 endo:exo ratios under optimized conditions) provides experimental validation of the Bürgi-Dunitz trajectory model for nucleophilic attacks on bicyclic systems. Density functional theory (DFT) studies suggest that the 1,4-dimethyl groups induce torsional strain, lowering the activation energy for endo transition states by approximately 3.2 kcal/mol compared to unmethylated analogs.

The oxabicyclo[2.2.1]heptane core also serves as a testbed for exploring non-classical hydrogen bonding . The eclipsed conformation of the carboxylic acid group relative to the ether oxygen creates a unique electronic environment, with computed bond critical point (BCP) electron densities of 0.32 e·Å⁻³ at the H-bonding interface—15% higher than analogous acyclic systems. This property has implications for crystal engineering and supramolecular assembly.

Key Reaction: Stereoselective Diels-Alder Cycloaddition  
Furan + α,β-Unsaturated Acid → 7-Oxabicyclo[2.2.1]heptane Derivative  
ΔG‡ (endo): 18.3 kcal/mol  
ΔG‡ (exo): 21.5 kcal/mol  

Properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMNOAMEJFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

  • Methyl ester formation : Reaction with methanol under acidic catalysis (e.g., HCl or H₂SO₄) yields the methyl ester derivative .

  • Amide formation : Coupling with amines (e.g., 2-aminothiazole) using carbodiimide reagents (e.g., EDC or DCC) produces substituted amides, as demonstrated in analogous 7-oxabicyclo systems .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationCH₃OH, HCl, refluxMethyl ester82
Amidation2-Aminothiazole, EDC, DMAPThiazole carboxamide85

Acid-Catalyzed Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under strong acidic conditions. For example:

  • Hydrolysis : Treatment with concentrated HCl in methanol cleaves the oxygen bridge, yielding a dihydroxy carboxylic acid derivative .

  • Cycloreversion : Heating with Lewis acids (e.g., AlCl₃) may regenerate the parent diene and dienophile via retro-Diels-Alder pathways .

Reaction TypeConditionsProductNotesReference
HydrolysisHCl (conc.), CH₃OH, 7 hrDihydroxy carboxylic acidRequires harsh conditions due to bicyclic stability
Retro-Diels-AlderAlCl₃, 100°CFuran + acrylate derivativesTheoretical pathway; not experimentally confirmed

Decarboxylation and Functionalization

The carboxylic acid group can be modified via decarboxylation or reduction:

  • Decarboxylation : Heating with CuO at 200°C produces 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .

Reaction TypeReagentsProductYield (%)Reference
DecarboxylationCuO, ΔBicyclic hydrocarbon60–70*
ReductionLiAlH₄, THF2-Hydroxymethyl derivative75*
*Inferred from analogous systems.

Epoxidation and Subsequent Rearrangements

The double bond in related unsaturated analogs undergoes epoxidation:

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, which rearranges under acidic conditions to hydroxylated derivatives .

Reaction TypeReagentsProductNotesReference
Epoxidationm-CPBA, CH₂Cl₂Epoxide intermediateFollowed by acid-catalyzed ring-opening

Synthetic Methodology

The compound is synthesized via:

  • Diels-Alder reaction : Between 2-methylfuran and methyl acrylate derivatives, followed by oxidation and hydrolysis .

  • Lewis acid catalysis : ZnCl₂ or BF₃·OEt₂ enhances regioselectivity and yield .

Stability and Reactivity Trends

  • Acid stability : Resists hydrolysis under mild conditions due to the electron-withdrawing effect of the oxygen bridge .

  • Thermal stability : Decomposes above 250°C, primarily via decarboxylation .

Comparative Reactivity Table

Reaction1,4-Dimethyl DerivativeNon-Methylated Analog
EsterificationSlower due to steric hindranceFaster (e.g., 90% yield)
HydrolysisRequires concentrated HClProceeds with dilute acid
DecarboxylationHigher temperature neededOccurs at 150°C

Scientific Research Applications

Medicinal Chemistry Applications

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential therapeutic effects:

  • Pesticidal Agents : Research indicates that derivatives of this compound exhibit significant activity against various microorganisms and pests. For instance, certain derivatives have been shown to outperform traditional compounds in controlling undesired microorganisms, making them suitable for agricultural applications .
  • Plant Growth Regulators : The compound has been explored for its herbicidal properties and its ability to regulate plant growth. Studies have demonstrated that specific formulations can effectively manage weed populations while minimizing crop damage .

Agrochemical Applications

The compound's structure allows for modifications that enhance its efficacy as an agrochemical:

Application Description
Herbicides Effective in controlling broadleaf weeds and grasses in various crops .
Insecticides Demonstrated activity against key agricultural pests .
Fungicides Potential use in managing fungal diseases affecting crops .

Material Science Applications

In addition to biological applications, this compound is being studied for its potential in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Its unique structure may facilitate the development of nanomaterials with specific functionalities, which can be utilized in sensors and drug delivery systems.

Case Study 1: Pesticidal Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane derivatives against resistant strains of fungi affecting staple crops. The results indicated a significant reduction in fungal biomass compared to untreated controls .

Case Study 2: Herbicidal Properties

Another investigation focused on the herbicidal effects of this compound on common agricultural weeds. The study demonstrated that formulations containing the compound led to a marked decrease in weed growth without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its bicyclic structure allows for specific binding interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Core Structural Variations

The 7-oxabicyclo[2.2.1]heptane framework is shared among several derivatives, but substituents and heteroatoms critically differentiate their properties:

Compound Name Substituents/Modifications Key Features
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 1,4-dimethyl, carboxylic acid Enhanced lipophilicity, steric hindrance; used in synthetic intermediates
exo-3-p-Toluoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 3-p-toluoyl, carboxylic acid Aroyl group enables Friedel-Crafts acylation; precursor for heterocycles
all-endo-3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid 3-amino, 5-hydroxy, carboxylic acid Polar functional groups enhance solubility; potential pharmaceutical use
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-chloro, carboxylic acid Chlorine atom increases reactivity for nucleophilic substitution
(1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Unsubstituted parent structure Lower molecular weight (142.15 g/mol); foundational building block
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives Thia-aza core, dimethyl, oxo Antibiotic activity (e.g., penicillin); distinct heteroatom arrangement

Physicochemical Properties

Property 1,4-Dimethyl Derivative Parent Carboxylic Acid Chloro Derivative Thia-Aza Derivative
Molecular Weight 170.21 g/mol 142.15 g/mol 176.60 g/mol ~384 g/mol
Polarity Moderate (lipophilic) High Moderate High
Reactivity Sterically hindered Base for modifications Electrophilic Enzymatically targeted

Critical Analysis of Key Differences

  • Steric Effects : The 1,4-dimethyl groups in the target compound reduce reactivity compared to unsubstituted or electron-deficient derivatives (e.g., chloro or trichloroacetyl), limiting its use in nucleophilic reactions but enhancing stability .
  • Biological Activity : Thia-aza derivatives (e.g., penicillins) exhibit antibiotic properties absent in oxabicyclo analogues, highlighting the impact of heteroatom substitution .
  • Cost and Availability : The parent carboxylic acid (AS98271) is priced at $765/250mg, while substituted variants like the 1,4-dimethyl derivative are likely more expensive due to synthetic complexity .

Q & A

Q. What are the standard synthetic routes for 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization processes and functional group modifications. For example, cycloaddition reactions (e.g., [2+2] or Diels-Alder) are employed to construct the bicyclic framework . Key steps include:
  • Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote ring closure.
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates .
  • Purification : Flash chromatography or recrystallization to isolate the product .
    Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically impact yield (reported 40–72%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key markers include:
  • Bicyclic protons : Resonances at δ 1.2–2.5 ppm for bridgehead hydrogens .
  • Carboxylic acid proton : Broad singlet at δ 10–12 ppm (if free acid) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirm carboxylic acid functionality .
  • LC-MS : Molecular ion peaks at m/z 142.15 (M+H⁺) and fragmentation patterns to validate the bicyclic structure .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess, and what catalysts or chiral auxiliaries are most effective?

  • Methodological Answer : Stereoselectivity is achieved through:
  • Chiral Catalysts : Use of enantioselective organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to control bridgehead stereochemistry .
  • Substrate Engineering : Incorporating bulky protecting groups (e.g., tert-butyl esters) to bias transition states during cyclization .
  • Resolution Techniques : Enzymatic resolution (e.g., lipases) or chiral HPLC to separate enantiomers post-synthesis .
    Reported enantiomeric excess (ee) ranges from 80–95% using these methods .

Q. What strategies are recommended for resolving contradictions in reported reaction yields when using different catalytic systems for the compound's synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 40% vs. 72%) arise from variations in:
  • Catalyst Loading : Higher Pd/C concentrations (10 wt.%) improve hydrogenation efficiency but may increase side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to non-polar solvents .
  • Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize stepwise conversions .
    Systematic Design of Experiments (DoE) can reconcile these factors by modeling interactions between variables .

Q. How can computational methods predict the biological activity of derivatives of this compound, and what molecular targets are most promising?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups at C1/C4) with bioactivity using Hammett parameters or logP values .
  • Target Identification : Prioritize receptors with rigid binding pockets (e.g., G-protein-coupled receptors) due to the compound's constrained bicyclic structure .

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